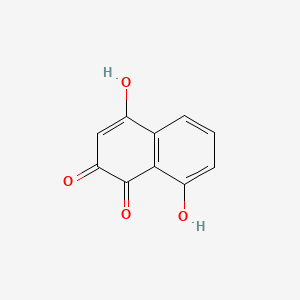

2,8-Dihydroxy-1,4-naphthoquinone

Description

Properties

IUPAC Name |

4,8-dihydroxynaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHDTJRXBMXFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C(=O)C=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331479 | |

| Record name | 2,8-Dihydroxynaphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4923-58-4 | |

| Record name | 2,8-Dihydroxynaphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Electronic Properties

- 5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Hydroxyl groups at positions 5 and 8 enable intramolecular hydrogen bonding, stabilizing the quinone structure and enhancing redox activity. This configuration facilitates interactions with biological targets like PARP-1 (docking score: −7.41 kcal/mol) and SARS-CoV-2 3CLpro (IC50: 1.75 μM) .

- 2-Hydroxy-1,4-naphthoquinone (Lawsone): A single hydroxyl at position 2 is associated with antibacterial activity, mimicking anthracyclines like daunomycin. It serves as a precursor for hybrid analogs in drug synthesis .

- 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: Chlorine substituents at positions 2 and 3 enhance cytotoxicity (e.g., IC50 < 1 μM in HeLa cells) and improve PARP-1 binding affinity (MM/GBSA score: −62.87 kcal/mol) .

Table 1: Structural and Electronic Properties

Antimicrobial Effects :

- 5,8-Dihydroxy-1,4-naphthoquinone exhibits broad-spectrum activity with MIC50 values of 1.2–14 µg/mL against Staphylococcus aureus, Candida albicans, and Bacillus cereus. Mechanisms include membrane disruption, DNA leakage, and respiratory chain inhibition (78% in C. albicans) .

- 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone shows potent antifungal activity (MIC: 2 µg/mL against C. krusei), outperforming non-halogenated analogs .

- 2-Hydroxy-1,4-naphthoquinone derivatives are less potent, highlighting the importance of multiple hydroxyl groups for antimicrobial efficacy .

Anticancer and Enzyme Inhibition :

- Piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone derivatives inhibit PARP-1, a key enzyme in DNA repair, with docking scores up to −7.41 kcal/mol .

- 5,8-Dihydroxy-1,4-naphthoquinone induces oxidative stress in maize seedlings and interacts with apoptosis-inducing factor (AIF), promoting cell death in cancer models .

Preparation Methods

Demethylation Protocol

-

Reagents : 2-Nitro-1,4-dimethoxynaphthalene.

-

Conditions : Hydrolysis with aqueous HCl under reflux.

While this method is demonstrated for 2-hydroxy-1,4-naphthoquinone, adapting the nitration and demethylation sequence to target the 2,8-dihydroxy isomer remains a plausible but untested approach.

Challenges and Limitations in Regioselective Synthesis

The preparation of this compound faces inherent challenges due to:

-

Regioselectivity Control :

Competing reactions at the 5- and 8-positions (as seen in) often dominate, necessitating advanced directing groups or catalysts. -

Oxidative Sensitivity :

The hydroquinone intermediate is prone to autoxidation, requiring inert atmospheres or radical scavengers during synthesis. -

Low Yields :

Current methods, such as the molten salt approach, yield ≤17% of the desired product, highlighting inefficiencies in purification and side reactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly used to prepare 2-hydroxy-1,4-naphthoquinone derivatives, and how do they impact structural diversity?

- Methodological Answer : Recent approaches include tandem reactions, chemoenzymatic synthesis, metal catalysis (e.g., Pd or Cu), and microwave-assisted multicomponent reactions. These methods enable regioselective functionalization at positions 2, 5, and 7. For instance, microwave-assisted reactions improve yield and reduce reaction time compared to conventional heating . One-pot multicomponent reactions are particularly efficient for generating hybrid analogs with enhanced bioactivity .

Q. What are the key biological activities associated with 2-hydroxy-1,4-naphthoquinone derivatives?

- Methodological Answer : These derivatives exhibit antibacterial, antifungal, anticancer, and anti-inflammatory activities. For example, halogenated derivatives (e.g., 2-bromo-5-hydroxy-1,4-naphthoquinone) show potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 2 µg/mL . Cytotoxicity studies against cancer cell lines (e.g., HepG2, MCF-7) often correlate with substituent electron-withdrawing groups, which enhance redox cycling and ROS generation .

Q. How do substituents at the 2-position influence the hydrogen-bonding capacity and bioactivity of 1,4-naphthoquinones?

- Methodological Answer : Substituents like -NH2, -OH, or halogens at the 2-position increase hydrogen-bonding interactions with biological targets. For example, 2-N-morpholinoalkyl groups improve solubility and membrane permeability, enhancing antifungal activity . Comparative SAR studies suggest that electron-donating groups at C2 reduce cytotoxicity toward non-cancerous cells while retaining antitumor effects .

Advanced Research Questions

Q. How can intramolecular hydrogen bonding in 5,8-dihydroxy-1,4-naphthoquinone derivatives affect their electrochemical behavior and redox potential?

- Methodological Answer : Intramolecular hydrogen bonds between hydroxyl and quinone oxygen atoms stabilize semiquinone radicals during reduction, as shown by cyclic voltammetry in DMSO. This stabilization lowers redox potentials, making derivatives more prone to single-electron transfers. Proton donors (e.g., acetic acid) further modulate reduction pathways by disrupting hydrogen bonds, as observed in ESR studies .

Q. What experimental strategies resolve contradictions in reported biological activity data for structurally similar naphthoquinone derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituent positions, solvent systems, or assay conditions. For example, 5,8-dihydroxy derivatives show stronger antifungal activity than 2-hydroxy analogs due to enhanced membrane interaction . Standardizing protocols (e.g., consistent MIC testing in Mueller-Hinton broth) and using isogenic microbial strains can reduce variability . Proteomic profiling (e.g., arginine biosynthesis inhibition in MRSA) provides mechanistic clarity .

Q. How can researchers design experiments to evaluate the therapeutic index of cytotoxic 1,4-naphthoquinone derivatives?

- Methodological Answer : Compare IC50 values between cancer cells (e.g., HeLa) and non-cancerous lines (e.g., HEK293) using MTT assays. For in vivo validation, murine models of xenograft tumors assess efficacy, while serum stability and hemolysis assays evaluate toxicity . Derivatives with selective ROS generation in cancer cells (via NADPH oxidase activation) often exhibit higher therapeutic indices .

Critical Considerations for Experimental Design

- Synthetic Optimization : Use green chemistry principles (e.g., aqueous reactions, recyclable catalysts) to minimize toxicity in biologically active derivatives .

- Mechanistic Studies : Combine proteomics, transcriptomics, and molecular docking to validate target engagement (e.g., MRSA membrane proteins ).

- Toxicity Screening : Prioritize derivatives with low hemolytic activity (<10% at 100 µg/mL) and high selectivity indices (>10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.